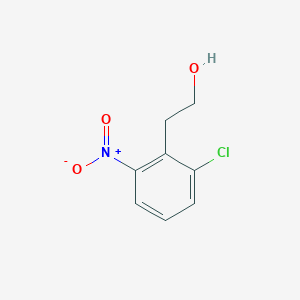

2-(2-Chloro-6-nitrophenyl)ethanol

Descripción general

Descripción

2-(2-Chloro-6-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8ClNO3. It is a yellow to pale yellow solid with a molecular weight of 201.61 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-6-nitrobenzaldehyde with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: 2-(2-Chloro-6-nitrophenyl)acetaldehyde or 2-(2-Chloro-6-nitrophenyl)acetic acid.

Reduction: 2-(2-Chloro-6-aminophenyl)ethanol.

Substitution: 2-(2-Amino-6-nitrophenyl)ethanol or 2-(2-Thio-6-nitrophenyl)ethanol.

Aplicaciones Científicas De Investigación

2-(2-Chloro-6-nitrophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-6-nitrophenyl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

- 2-(2-Chloro-6-aminophenyl)ethanol

- 2-(2-Bromo-6-nitrophenyl)ethanol

- 2-(2-Fluoro-6-nitrophenyl)ethanol

Comparison: 2-(2-Chloro-6-nitrophenyl)ethanol is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential biological activities. Compared to its analogs, such as 2-(2-Bromo-6-nitrophenyl)ethanol, the chloro derivative may exhibit different reactivity patterns and biological effects due to the differences in halogen properties .

Actividad Biológica

2-(2-Chloro-6-nitrophenyl)ethanol, with the CAS number 102493-68-5, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and associated case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 201.60 g/mol

- Structure : The compound features a chloro and nitro substituent on a phenyl ring attached to an ethanol moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly in inhibiting certain enzymatic pathways and affecting cellular signaling.

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of nitrophenyl compounds have been reported to inhibit growth in various cancer cell lines (e.g., HEPG2 and MCF7) with IC values ranging from 1.18 µM to 9.5 µM .

- Enzyme Inhibition :

Anticancer Studies

Table 1 summarizes the anticancer effects of related compounds, illustrating the potential of this compound as a therapeutic agent.

| Compound | Cancer Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 4.18 ± 0.05 | |

| Compound C | SW1116 | <5 | |

| This compound | TBD | TBD | TBD |

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative similar to this compound demonstrated significant tumor suppression in xenograft models, indicating its potential for further development as an anticancer agent .

- Case Study 2 : In vitro studies showed that compounds with nitro groups exhibited enhanced cytotoxicity against breast and prostate cancer cells, suggesting a promising avenue for research into their mechanisms .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Carcinogenic Potential : According to the IARC monographs, certain nitro-substituted phenols have been evaluated for carcinogenic risks; however, specific data on this compound remains limited .

- Safety Profile : Preliminary toxicity assessments are necessary to evaluate the safety of long-term exposure and therapeutic use.

Propiedades

IUPAC Name |

2-(2-chloro-6-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQZNFLWOPRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351462 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-68-5 | |

| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.